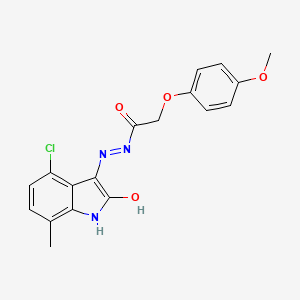![molecular formula C22H33N3O3 B4973074 5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B4973074.png)
5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyethyl group and a piperidinone ring substituted with a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent, such as 2-chloroethanol, under basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced by reacting the piperazine intermediate with methoxyethyl chloride in the presence of a base, such as sodium hydride.
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized by reacting 3-phenylpropylamine with a suitable carbonyl compound, such as 2-chloropropionyl chloride, under acidic conditions.
Coupling of the Two Rings: The final step involves coupling the piperazine and piperidinone intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or piperidinone rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones, aldehydes, or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine or piperidinone derivatives.
Scientific Research Applications
5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- Piperazine-containing drugs
Comparison
5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one is unique due to its specific substitution pattern on the piperazine and piperidinone rings. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, and therapeutic potential. The presence of the methoxyethyl and phenylpropyl groups can influence its interactions with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
5-[4-(2-methoxyethyl)piperazine-1-carbonyl]-1-(3-phenylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-28-17-16-23-12-14-24(15-13-23)22(27)20-9-10-21(26)25(18-20)11-5-8-19-6-3-2-4-7-19/h2-4,6-7,20H,5,8-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFLOKPLAJRNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Bromo-3-(methylsulfanyl)-6-(2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4973006.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973007.png)
![2-(4-ethyl-1-piperazinyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4973028.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)

![3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)

![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)

![2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-prop-2-enylacetamide](/img/structure/B4973090.png)

![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)

